

A Comparative Benchmark of 3,4-Diaminofurazan Against Leading High-Nitrogen Heterocycles

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Compound of Interest

Compound Name: 3,4-Diaminofurazan

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In the landscape of energetic materials, the pursuit of compounds with high energy density, low sensitivity, and thermal stability is paramount. High-nitrogen heterocycles have emerged as a promising class of materials that meet these criteria. This guide provides a comparative analysis of **3,4-diaminofurazan** (DAF) against two other significant high-nitrogen heterocycles: 1,1-diamino-2,2-dinitroethene (FOX-7) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). This objective comparison is supported by experimental data to inform researchers and scientists in the field.

Performance Characteristics: A Quantitative Comparison

The following table summarizes key performance metrics for **3,4-diaminofurazan**, FOX-7, and LLM-105, providing a clear, side-by-side comparison of their energetic properties.

Property	3,4-Diaminofurazan (DAF)	FOX-7	LLM-105
Molecular Formula	C ₂ H ₄ N ₄ O	C ₂ H ₄ N ₄ O ₄	C ₄ H ₄ N ₆ O ₄
Density (g/cm ³)	1.61[1]	1.86 - 1.885[2]	1.913 - 1.919[3][4]
Heat of Formation (kcal/mol)	Not available in search results	-24.9 to -49.2[5]	-6.5 to -9.9[6][7]
Detonation Velocity (km/s)	~8.0 (for DAAF derivative at 1.69 g/cm ³)[8][9]	8.335 (at 1.756 g/cm ³) - 8.87 (calculated at crystal density)[10][11][12]	>7.5 (depending on formulation)[3][13]
Detonation Pressure (GPa)	~29.9 (for DAAF derivative at 1.69 g/cm ³)[8]	28.8 (at 1.78 g/cm ³) - 35.4 (at 1.85 g/cm ³) [14][15]	>30[3][13]

Experimental Methodologies

The determination of the energetic properties of these materials involves a series of standardized experimental protocols. While detailed, step-by-step procedures are specific to individual laboratories and equipment, the general methodologies are outlined below.

Density Measurement

The crystal density of energetic materials is a critical parameter influencing their detonation performance. A common and accurate method for its determination is gas pycnometry, typically using helium as the displacement medium. This technique measures the volume of the solid material by detecting the pressure change of the inert gas in a calibrated chamber.

Heat of Formation

The standard molar enthalpy of formation is a measure of the energy stored in a compound. It is typically determined indirectly through bomb calorimetry. The experimental procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during combustion is measured by the temperature change of the surrounding water bath. The

standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's law.

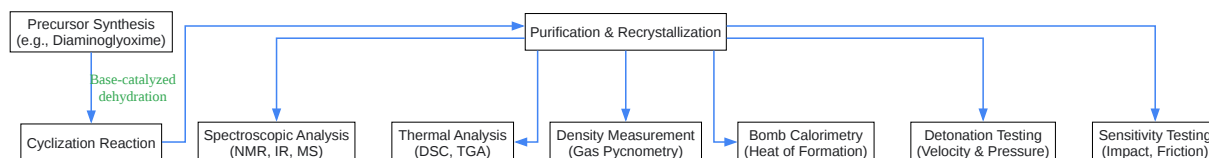
Detonation Velocity and Pressure

The detonation velocity, the speed at which the detonation front propagates through the explosive, and the detonation pressure, the pressure at the detonation front, are key indicators of an explosive's performance. These parameters are often measured using:

- **Cylinder Test:** The explosive is packed into a standardized copper or aluminum cylinder. Upon detonation, the radial expansion of the cylinder wall is recorded over time using high-speed cameras or laser interferometry (VISAR). The wall velocity is then used to calculate the detonation pressure and energy.
- **Plate Dent Test:** The explosive charge is detonated in contact with a witness plate made of a standard material (e.g., steel). The depth of the dent created in the plate is a measure of the explosive's brisance and can be correlated to its detonation pressure.
- **Ionization or Optical Probes:** A series of probes are placed at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated. The detonation velocity is calculated from the time intervals and the known distances between the probes.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of high-nitrogen heterocycles like **3,4-diaminofurazan** involves several key stages, from precursor synthesis to performance evaluation.



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Caption: General workflow for synthesis and characterization of high-nitrogen heterocycles.

Discussion and Conclusion

3,4-Diaminofurazan serves as a foundational building block for a variety of energetic materials. While its own energetic performance is notable, it is often derivatized to enhance properties such as density and oxygen balance, as seen in 3,3'-diamino-4,4'-azoxyfurazan (DAAF).

In comparison to more recently developed high-nitrogen heterocycles like FOX-7 and LLM-105, DAF exhibits a lower density. Both FOX-7 and LLM-105 possess significantly higher crystal densities, which is a key factor contributing to their superior detonation velocities and pressures. The presence of nitro groups in FOX-7 and LLM-105 also contributes to a more favorable oxygen balance, leading to more efficient energy release upon detonation.

The heats of formation for FOX-7 and LLM-105 are negative, indicating that they are energetically stable relative to their constituent elements. While a direct experimental value for DAF was not found, the positive heats of formation for many of its energetic derivatives suggest a high degree of stored chemical energy.

In conclusion, while **3,4-diaminofurazan** is a crucial precursor and a respectable energetic material in its own right, FOX-7 and LLM-105 represent advances in the field of high-nitrogen heterocycles, offering higher performance characteristics primarily due to their increased density and optimized molecular structures. The choice of material will ultimately depend on the

specific application requirements, balancing performance with sensitivity and cost considerations.

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